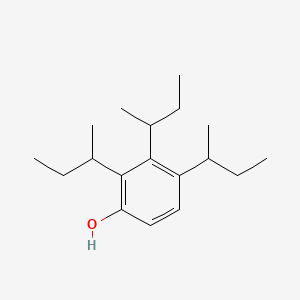

Tri-sec-butylphenol

描述

The Role of Alkyl Substitution in Phenolic Compound Chemistry

The introduction of alkyl groups onto the phenolic ring has profound effects on the compound's chemical behavior. Alkyl groups are electron-donating, which increases the electron density of the aromatic ring. solubilityofthings.com This enhanced nucleophilicity makes the phenol (B47542) more reactive towards electrophilic aromatic substitution. solubilityofthings.com

Furthermore, the size and branching of the alkyl substituents introduce steric hindrance around the hydroxyl group and other positions on the ring. This steric bulk can influence the regioselectivity of further reactions and significantly impact the physical properties of the molecule, such as its solubility and boiling point. For instance, bulky alkyl groups can sterically shield the hydroxyl group, which can decrease its acidity compared to unsubstituted phenol. vulcanchem.com This steric hindrance also plays a crucial role in the antioxidant properties of many alkylated phenols by hindering the approach of oxidizing agents. vulcanchem.com

The alkylation of phenol is a primary method for synthesizing these compounds, often employing alkenes in the presence of an acid catalyst. wikipedia.orgnih.govwipo.int The choice of catalyst and reaction conditions can direct the substitution to specific positions (ortho, meta, or para) on the phenol ring, leading to a variety of isomers with distinct properties. nih.govacs.org Common industrial processes for producing alkylated phenols, such as those used to make antioxidants, often result in a mixture of mono-, di-, and tri-substituted products. wikipedia.orggoogle.com

Scope of Academic Inquiry into Tri-sec-butylphenol Isomers

This compound, with the chemical formula C18H30O, exists as several isomers depending on the attachment points of the three sec-butyl groups to the phenol ring. vulcanchem.comchemicalbook.com The most commonly studied and industrially relevant isomer is 2,4,6-tri-sec-butylphenol (B1617239). google.com Research into this compound and its isomers is driven by its role as both a desired product and a byproduct in industrial synthesis. vulcanchem.comgoogle.com

Academic investigations often focus on the synthesis and characterization of these isomers. The Friedel-Crafts alkylation of phenol with butene is a common synthetic route, though it can produce a mixture of isomers requiring separation. vulcanchem.comgoogle.com For instance, the reaction of phenol with butene in the presence of an aluminum phenoxide catalyst can yield a mixture including o-sec-butylphenol, 2,6-di-sec-butylphenol, 2,4-di-sec-butylphenol (B155466), and 2,4,6-tri-sec-butylphenol. google.com

The distinct properties of each isomer are a key area of study. For example, the steric hindrance in 2,4,6-tri-sec-butylphenol significantly influences its reactivity and potential applications. vulcanchem.com Research also extends to understanding the formation of these isomers as byproducts in the production of other commercially important alkylated phenols, such as 2,4-di-tert-butylphenol (B135424). wikipedia.orgnih.gov The presence of tri-substituted phenols can impact the purity and performance of the desired di-substituted products, necessitating research into controlling the alkylation process to favor the desired isomer. wikipedia.org

Below is a table summarizing the key physical and chemical properties of 2,4,6-tri-sec-butylphenol and a related, more extensively studied compound, 2,4,6-tri-tert-butylphenol (B181104), for comparative purposes.

| Property | 2,4,6-tri-sec-butylphenol | 2,4,6-tri-tert-butylphenol |

| Molecular Formula | C18H30O vulcanchem.com | C18H30O nih.gov |

| Molecular Weight | 262.43 g/mol vulcanchem.com | 262.437 g/mol wikipedia.org |

| Boiling Point | 326.1°C at 760 mmHg | 278 °C nih.gov |

| Melting Point | ~35°C | 131 °C nih.gov |

| Density | 0.912 g/cm³ | 0.864 g/cu cm at 27 °C nih.gov |

| LogP (Partition Coefficient) | 5.93 vulcanchem.com | 6.06 nih.gov |

Structure

3D Structure

属性

CAS 编号 |

31154-98-0 |

|---|---|

分子式 |

C18H30O |

分子量 |

262.4 g/mol |

IUPAC 名称 |

2,3,4-tri(butan-2-yl)phenol |

InChI |

InChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3 |

InChI 键 |

PIHPRZNPMVNXGQ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC |

产品来源 |

United States |

Synthesis and Occurrence of Tri Sec Butylphenol

Examination of Synthetic Pathways Leading to Tri-sec-butylphenol

The principal method for synthesizing 2,4,6-tri-sec-butylphenol (B1617239) is through the Friedel-Crafts alkylation of phenol (B47542). vulcanchem.com This electrophilic aromatic substitution reaction involves the introduction of three sec-butyl groups onto the phenol ring at the 2, 4, and 6 positions.

A common approach employs the use of a sec-butylating agent in the presence of a catalyst. For instance, the reaction can be carried out using 1-butene (B85601) or 2-butene (B3427860) as the alkylating agent. acs.org The choice of catalyst is crucial and can influence reaction conditions and efficiency. Aluminum halides, such as aluminum chloride (AlCl₃), are effective catalysts for this process, which typically requires elevated temperatures around 169.9°C and reaction times extending to 24 hours to achieve moderate yields. vulcanchem.com Other acidic catalysts, including sulfuric acid and methyl tert-butyl ether, have also been utilized. vulcanchem.com The use of different catalysts can lead to the formation of various isomers, which may necessitate subsequent purification steps like chromatography or distillation to isolate the desired 2,4,6-tri-sec-butylphenol. vulcanchem.com

Uncatalyzed thermal alkylation presents an alternative pathway. By heating phenol with olefins like 1-butene to approximately 320°C under pressure for several hours, ortho-substituted phenols can be predominantly formed. acs.org Specifically, the reaction with 1-butene yields o-sec-butylphenol. acs.org Further alkylation under these conditions can lead to the formation of di- and tri-substituted phenols. acs.org

The table below summarizes key parameters for the synthesis of this compound:

| Alkylating Agent | Catalyst | Temperature | Pressure | Reaction Time | Primary Product(s) |

| sec-butylating agents | Aluminum halides (AlX₃) | 169.9°C | Not specified | 24 hours | 2,4,6-tri-sec-butylphenol |

| sec-butylating agents | Sulfuric acid | Not specified | Not specified | Not specified | Mixed isomers |

| sec-butylating agents | Methyl tert-butyl ether | Not specified | Not specified | Not specified | Mixed isomers |

| 1-butene | None (Thermal) | ~320°C | High | Several hours | o-sec-butylphenol, di- and tri-substituted phenols |

This compound as a Byproduct or Intermediate in Alkylation Processes

This compound often emerges as a byproduct in the industrial production of other alkylated phenols, particularly mono- and di-alkylated versions like 2,4-di-sec-butylphenol (B155466). vulcanchem.com During the alkylation of phenol, if the reaction is not driven to completion or if there is an excess of the alkylating agent, over-alkylation can occur, leading to the formation of the tri-substituted product. vulcanchem.com For example, in processes targeting the synthesis of 2,6-di-tert-butylphenol (B90309), 2,4,6-tri-tert-butylphenol (B181104) is a known byproduct. wikipedia.orgfederalregister.gov

The formation of various butylphenol isomers is a complex process influenced by reaction conditions. In the production of 2,6-di-tert-butylphenol from phenol and isobutylene, the reaction mixture can contain not only the desired product but also 2,4-di-tert-butylphenol (B135424) and 2,4,6-tri-tert-butylphenol. google.com Similarly, the synthesis of 4-tert-butylphenol (B1678320) can also generate 2,4,6-tri-tert-butylphenol as a byproduct. ospar.org The presence of these byproducts necessitates purification steps to isolate the commercially valuable mono- and di-substituted phenols. vulcanchem.com

Furthermore, 2,4,6-tri-tert-butylphenol can serve as an intermediate in the synthesis of other compounds. For instance, it is used as a starting material for the production of the potent antioxidant 2,6-di-tert-butyl-4-methoxyphenol. epa.govnih.gov This highlights the dual role of this compound in industrial chemistry, being both a terminal byproduct in some processes and a valuable precursor in others.

The following table details the occurrence of this compound as a byproduct in various alkylation processes:

| Target Product | Alkylating Agent | Catalyst | Byproduct(s) Including this compound |

| 2,4-di-sec-butylphenol | sec-butylating agents | Not specified | 2,4,6-tri-sec-butylphenol |

| 2,6-di-tert-butylphenol | Isobutylene | Aluminum phenolate | 2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol |

| 4-tert-butylphenol | Isobutylene | Not specified | 2,4,6-tri-tert-butylphenol |

Chemical Reactivity and Mechanistic Investigations of Tri Sec Butylphenol

Studies on Isomerization Equilibria of Tri-sec-butylphenol

The study of isomerization equilibria in substituted phenols, such as this compound, provides critical insights into the relative thermodynamic stabilities of different isomers. These investigations typically involve the establishment of equilibrium between various isomers under specific conditions, often facilitated by a catalyst. The position of the equilibrium is governed by the Gibbs free energy change of the reaction, which is a function of both enthalpy and entropy changes. By analyzing the composition of the mixture at equilibrium across a range of temperatures, key thermodynamic parameters for the isomerization reactions can be determined.

Research in this area has explored the disproportionation and isomerization reactions of alkylphenols. For this compound, these studies focus on the rearrangement of the sec-butyl groups on the phenol (B47542) ring, leading to a mixture of various mono-, di-, and tri-substituted isomers.

Thermochemical Analysis of Isomerization Reactions

Thermochemical analysis is a cornerstone of understanding the energetics of isomerization. It involves the measurement or calculation of thermodynamic quantities such as the enthalpy of reaction (ΔrH°), entropy of reaction (ΔrS°), and the equilibrium constant (K). These values quantify the heat absorbed or released during the reaction and the degree of disorder, respectively, providing a complete thermodynamic profile of the isomerization process.

One key study investigated the equilibria for the isomerization of (secondary-alkyl)phenols in the liquid phase. nist.gov In this research, the thermochemical data for a disproportionation reaction involving 2,4,6-tri-sec-butylphenol (B1617239) was determined. The reaction demonstrates the redistribution of sec-butyl groups among phenol molecules, leading to the formation of less substituted phenols. nist.gov

The specific disproportionation reaction studied is: C₆H₆O (Phenol) + C₁₈H₃₀O (2,4,6-tri-sec-butylphenol) ⇌ C₁₄H₂₂O (2,4-bis(1-methylpropyl)-phenol) + C₁₀H₁₄O (2-(1-methylpropyl)-phenol) nist.gov

The enthalpy of this isomerization reaction was determined using the equilibrium constant method (Eqk) in the liquid phase. nist.gov The experimental findings from this thermochemical analysis are summarized in the table below.

| Reaction | Quantity | Value | Units | Method | Phase |

| Phenol + 2,4,6-tri-sec-butylphenol ⇌ 2,4-bis(1-methylpropyl)-phenol + 2-(1-methylpropyl)-phenol | ΔrH° | -1.7 ± 1.5 | kJ/mol | Eqk | Liquid |

| Data sourced from Nesterova, T.N.; Pimerzin, A.A.; Rozhnov, A.M.; Karlina, T.N., Equilibria for the isomerization of (secondary-alkyl)phenols and cyclohexylphenols, J. Chem. Thermodyn., 1989, 21, 385-395. nist.gov |

The negative enthalpy of reaction (ΔrH°) indicates that the disproportionation of 2,4,6-tri-sec-butylphenol into 2,4-di-sec-butylphenol (B155466) and 2-sec-butylphenol (B1202637) is a slightly exothermic process under the studied conditions.

Advanced Applications of Tri Sec Butylphenol in Formulations and Materials Science

Development of Tri-sec-butylphenol-Derived Emulsifiers

The conversion of this compound into emulsifiers is achieved predominantly through reaction with ethylene (B1197577) oxide, creating a family of this compound ethoxylates (TSBPEs). The length of the polyethylene (B3416737) oxide (hydrophilic) chain can be precisely controlled to tailor the surfactant's properties, particularly its Hydrophile-Lipophile Balance (HLB). The bulky, rigid structure of the tri-sec-butylphenyl group provides a robust hydrophobic anchor, which differentiates its performance from surfactants derived from linear or less-branched hydrophobes. This structure imparts exceptional stability at the oil-water interface, making TSBPEs highly effective emulsifying agents for challenging systems.

Application in Agricultural Formulations

In the agricultural sector, the efficacy of crop protection products is critically dependent on the formulation's ability to be diluted in water and effectively contact the target pest or plant. TSBPEs are employed as high-performance emulsifiers in Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations.

In an EC formulation, an oil-soluble active ingredient is dissolved in a solvent system. Upon dilution in a spray tank, the emulsifier must spontaneously form a stable, fine-droplet oil-in-water emulsion. The performance of TSBPEs in this role is notable for several reasons:

Spontaneity and Stability: The unique structure of the TSBPE hydrophobe allows for rapid reduction of interfacial tension, leading to spontaneous emulsification with minimal agitation. The resulting emulsions exhibit high stability, preventing phase separation (creaming or coalescence) over time, even in water of varying hardness.

Droplet Size Control: TSBPEs facilitate the formation of emulsions with a small and uniform mean droplet size. This is crucial for spray efficacy, as smaller droplets provide better coverage of the leaf surface and can enhance the bioavailability of the active ingredient.

Versatility: These emulsifiers show excellent compatibility with a wide range of pesticide active ingredients and organic solvents used in agricultural concentrates.

The following table presents illustrative data from a study comparing an EC formulation based on a TSBPE system against a standard formulation.

| Formulation Type | Water Hardness (ppm as CaCO₃) | Emulsion Stability (1% dilution, 30 min) | Mean Droplet Size (µm) |

|---|---|---|---|

| Standard Emulsifier System | 34 | Stable, trace cream | 2.1 |

| Standard Emulsifier System | 342 | Slight creaming | 3.5 |

| TSBPE-Based System | 34 | Completely stable, no separation | 1.5 |

| TSBPE-Based System | 342 | Completely stable, no separation | 1.8 |

Performance Metrics in Emulsification and Wetting

The effectiveness of a surfactant is quantified by specific physical and chemical metrics. For TSBPEs, these metrics confirm their status as high-performance agents.

Emulsification Performance: Beyond visual stability tests, performance is assessed by measuring the surfactant's ability to lower interfacial tension between oil and water phases. The bulky TSBP group orients at the interface to create a robust film that prevents droplet coalescence. The efficiency is often linked to the Critical Micelle Concentration (CMC)—the concentration at which surfactant molecules begin to form micelles. A lower CMC indicates higher efficiency, and TSBPEs typically exhibit low CMC values.

Wetting Performance: Wetting is the ability of a liquid to spread over a solid surface, which is critical for agricultural sprays to cover waxy leaf cuticles. This is measured by the contact angle of a droplet on a standardized hydrophobic surface (e.g., paraffin (B1166041) wax). A lower contact angle signifies better wetting. TSBPEs are potent wetting agents because they rapidly lower the surface tension of the aqueous solution. The large, non-polar TSBP group has a strong affinity for non-polar surfaces, promoting the spreading of the spray droplet.

The table below details typical performance metrics for a TSBPE compared to a common surfactant standard.

| Surfactant Type | Ethylene Oxide Units (moles) | Surface Tension (mN/m) | Contact Angle on Paraffin Wax (degrees) |

|---|---|---|---|

| Standard Alcohol Ethoxylate | 9 | 31.5 | 45 |

| 8 | 29.0 | 32 | |

| 12 | 30.5 | 35 |

Investigation of this compound as a Nonylphenol Ethoxylate Alternative

Nonylphenol ethoxylates (NPEs) have been widely used as cost-effective nonionic surfactants for decades. However, they have faced increasing regulatory scrutiny and restrictions in many regions due to environmental concerns. The primary issue is their biodegradation into more persistent and estrogen-mimicking metabolites, such as nonylphenol. This has driven extensive research into finding viable alternatives that match or exceed the performance of NPEs while offering a more favorable environmental profile.

This compound ethoxylates have emerged as a leading class of alternatives. The investigation centers on two key areas: comparative performance and environmental fate.

Comparative Performance: For a TSBPE to be a successful "drop-in" replacement, it must replicate the performance of the NPE it is replacing. Research indicates that by carefully selecting the degree of ethoxylation, TSBPEs can be designed to match the HLB values and functional properties of commercial NPEs. The rigid and bulky nature of the TSBP hydrophobe often imparts superior emulsification stability and wetting power, making it not just a replacement but a performance upgrade in certain applications.

Environmental Profile: The central argument for TSBPEs as an alternative lies in their biodegradation pathway. While both NPEs and TSBPEs are alkylphenol derivatives, their structural differences are significant. The three distinct sec-butyl groups on the TSBP molecule are postulated to be more susceptible to initial microbial degradation compared to the complex, highly branched iso-nonyl chain of NPEs. Studies suggest that the degradation of TSBPEs does not lead to the accumulation of persistent, estrogenic metabolites in the same manner as NPEs. The parent molecule, this compound, is shown to biodegrade more readily than nonylphenol.

The following table summarizes a comparative analysis of a representative TSBPE and a common NPE, highlighting both performance and environmental metrics.

| Parameter | Nonylphenol Ethoxylate (NPE-9) | This compound Ethoxylate (TSBPE-10) |

|---|---|---|

| Hydrophobe Structure | Branched C₉H₁₉ | Tri-sec-butyl C₁₂H₁₇ |

| Approximate HLB | 13.0 | 12.8 |

| Critical Micelle Concentration (CMC, ppm) | ~60 | ~55 |

| Surface Tension at CMC (mN/m) | 30.5 | 29.5 |

| Biodegradation (OECD 301F, 28 days) | <60% (Not readily biodegradable) | >60% (Readily biodegradable) |

This data illustrates that TSBPEs can be engineered to provide superior surface activity (lower CMC and surface tension) while meeting criteria for ready biodegradability, a critical advantage over the NPEs they are designed to replace.

Environmental Behavior and Degradation Pathways of Tri Sec Butylphenol

Biodegradation Studies of Tri-sec-butylphenol

Studies on the biodegradability of this compound have yielded varied results, with some indicating a high resistance to microbial breakdown. One safety data sheet suggests the product is "heavily biodegradable," corresponding to its desired stability ate-brakes.comate-brakes.com. However, this is contrasted by other assessments. For instance, an analogue compound, 2,4,6-tri-t-butylphenol, exhibited no degradation over a 28-day period in a Modified Sturm Test (OECD Test Guideline 301B), indicating it is not readily biodegradable industrialchemicals.gov.au. This lack of degradation is a significant factor in its environmental persistence ospar.org. The steric hindrance provided by the bulky sec-butyl groups around the phenolic hydroxyl group, which enhances its antioxidant stability, also contributes to its limited oxidative degradation in the environment vulcanchem.com.

Empirical data on the biodegradation of the closely related analogue 2,4,6-tri-tert-butylphenol (B181104) (CAS RN 732-26-3) further supports the expectation of low biodegradability for this compound canada.ca. The consensus from multiple assessments is that this compound is not expected to degrade quickly in the environment canada.ca.

Assessment of Environmental Persistence and Bioaccumulation Potential

This compound is characterized by properties that lead to significant environmental persistence and a high potential for bioaccumulation. It is considered persistent in water, soil, and sediments canada.ca. Modeling data predicts a sediment half-life of over 60 days vulcanchem.com. The high hydrophobicity, indicated by a log P (partition coefficient) of 5.93, and low water solubility contribute to its tendency to partition from water into soil and sediment ospar.orgvulcanchem.com.

The potential for bioaccumulation is a significant concern. Modeling data suggests a high bioaccumulation potential with a Bioconcentration Factor (BCF) of 23,200 vulcanchem.com. Studies on the analogue 2,4,6-tri-tert-butylphenol in carp (B13450389) have shown BCF values ranging from 4,830 to 16,000 at high concentrations and 4,320 to 23,200 at low concentrations over an eight-week exposure period ospar.org. These values indicate a high potential for the substance to accumulate in organisms and potentially biomagnify in food chains ospar.orgcanada.ca. The U.S. Environmental Protection Agency (EPA) has also determined that the analogue 2,4,6-TTBP has a high bioaccumulation potential federalregister.gov.

| Parameter | Value | Compartment/Organism | Source |

|---|---|---|---|

| Log P (Partition Coefficient) | 5.93 | - | vulcanchem.com |

| Sediment Half-Life | >60 days | Sediment | vulcanchem.com |

| Predicted Bioconcentration Factor (BCF) | 23,200 | - | vulcanchem.com |

| Measured Bioconcentration Factor (BCF) for 2,4,6-tri-tert-butylphenol | 4,320 - 23,200 | Carp | ospar.org |

Research Gaps in Environmental Mobility and Distribution

Despite its detection in the environment and recognized persistence, significant research gaps exist regarding the environmental mobility and distribution of this compound. Monitoring data for its concentration in various environmental compartments are scarce ospar.orgvulcanchem.com. While its physicochemical properties suggest it will strongly adsorb to soil and sediment, limiting its mobility in water, the precise mechanisms and rates of its transport are not well understood ospar.org.

The main pathway to the marine environment is believed to be through wastewater discharges from manufacturing and processing facilities ospar.org. However, the relative importance of diffuse sources, such as its presence as an impurity or degradation product in final formulations, is not well-quantified ospar.org. There is very little information about its environmental occurrence, and further data on its production and use are needed to refine risk assessments service.gov.uk. The lack of comprehensive monitoring data hinders a full understanding of its distribution patterns and the extent of environmental exposure ospar.orgvulcanchem.com.

Analytical Methodologies for the Characterization and Quantification of Tri Sec Butylphenol

Chromatographic Techniques for Tri-sec-butylphenol Analysis

Chromatography is the cornerstone for isolating this compound from complex mixtures and for performing quantitative analysis. The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the specific isomer of interest.

Gas Chromatography (GC)

Due to its relatively high vapor pressure and thermal stability, this compound is well-suited for analysis by Gas Chromatography. When coupled with a detector, GC provides excellent resolution and sensitivity.

GC-FID (Flame Ionization Detector): This configuration is a robust and reliable method for quantifying TSBP, particularly in quality control of industrial products where concentrations are relatively high. The FID response is proportional to the mass of carbon atoms, making it a universal detector for hydrocarbons and their derivatives.

GC-MS (Mass Spectrometry): This is the gold standard for both identification and quantification. The gas chromatograph separates TSBP from other components, and the mass spectrometer provides a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. In selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection, making it ideal for trace analysis. A typical method involves a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, using Helium as the carrier gas with a programmed temperature ramp to ensure efficient elution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly for samples that are not suitable for the high temperatures of a GC inlet or for laboratories where LC-MS instrumentation is more readily available.

Reversed-Phase HPLC: This is the most common HPLC mode for analyzing TSBP. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. A gradient elution, typically starting with a higher proportion of water and increasing the concentration of an organic solvent like Acetonitrile or Methanol, is employed to effectively elute the non-polar TSBP from the column.

Detectors: A UV-Vis detector is effective for quantification, as the phenol (B47542) ring possesses a chromophore that absorbs ultraviolet light (typically around 270-280 nm). For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data for confident identification.

Table 1: Comparative Overview of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Key Analytical Parameters |

| GC-FID | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | Excellent for quantification in high-concentration samples; robust and cost-effective. |

| GC-MS | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | Helium | Mass Spectrometer (MS) | Definitive identification via mass spectrum; high sensitivity in SIM mode for trace analysis. |

| HPLC-UV | Octadecylsilane (C18) | Gradient of Water and Acetonitrile | UV-Vis Detector | Good for routine quantification; non-destructive; monitors absorbance at ~275 nm. |

| LC-MS | Octadecylsilane (C18) | Gradient of Water and Methanol/Acetonitrile with formic acid | Mass Spectrometer (MS) | High specificity and sensitivity; confirms molecular weight and provides structural fragments. |

Spectrometric Approaches in Structural Elucidation

While chromatography separates the compound, spectrometry provides the detailed molecular information required to confirm its identity and structure. For a molecule like this compound, a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy is used to build a complete structural profile. The following data pertains to the common isomer, 2,4,6-Tri-sec-butylphenol (B1617239).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a distinct fragmentation pattern for TSBP. The molecular ion peak (M⁺) confirms the molecular weight (C₁₈H₃₀O = 262.4 g/mol ). Key fragmentation pathways arise from the cleavage of the bulky alkyl groups:

Loss of an ethyl radical (•C₂H₅): A prominent peak is observed at m/z 233 (M-29), resulting from alpha-cleavage within a sec-butyl group.

Loss of a sec-butyl radical (•C₄H₉): A significant peak appears at m/z 205 (M-57), corresponding to the loss of an entire sec-butyl substituent. This is often a major fragment ion.

Benzylic Cation: The base peak in the spectrum is frequently observed at m/z 247, corresponding to the loss of a methyl radical (M-15), forming a stable benzylic-type cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of 2,4,6-Tri-sec-butylphenol shows distinct signals for each type of proton. The two aromatic protons are chemically equivalent and appear as a singlet. The three sec-butyl groups, while chemically equivalent, contain four distinct proton environments: a methine proton (CH), a diastereotopic methylene (B1212753) pair (CH₂), and two different terminal methyl groups (CH₃).

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms. For the 2,4,6-isomer, signals are observed for the four distinct aromatic carbons (C-OH, C-alkyl, and C-H) and the four unique carbons of the sec-butyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of TSBP is characterized by several key absorption bands:

A strong, broad band for the phenolic O-H stretch.

Multiple sharp bands in the C-H stretching region, corresponding to the sp³-hybridized carbons of the alkyl groups.

Characteristic peaks in the fingerprint region for aromatic C=C stretching and C-O stretching.

Table 2: Summary of Spectrometric Data for the Structural Elucidation of 2,4,6-Tri-sec-butylphenol

| Spectroscopic Technique | Observation | Typical Value / Description |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 262 |

| Major Fragment (M-15) | m/z 247 (often base peak) | |

| Major Fragment (M-29) | m/z 233 | |

| Major Fragment (M-57) | m/z 205 | |

| ¹H NMR (in CDCl₃) | Phenolic Proton (s, broad) | δ ≈ 5.1 ppm (1H) |

| Aromatic Protons (s) | δ ≈ 7.1 ppm (2H) | |

| sec-butyl Methine (m) | δ ≈ 3.0-3.2 ppm (3H) | |

| sec-butyl Methylene (m) | δ ≈ 1.6-1.8 ppm (6H) | |

| sec-butyl Methyl (t) | δ ≈ 0.7 ppm (9H) | |

| sec-butyl Methyl (d) | δ ≈ 1.3 ppm (9H) | |

| ¹³C NMR (in CDCl₃) | Aromatic C-OH | δ ≈ 150 ppm |

| Aromatic C-Alkyl | δ ≈ 138 ppm | |

| Aromatic C-H | δ ≈ 125 ppm | |

| sec-butyl CH | δ ≈ 34 ppm | |

| sec-butyl CH₂ | δ ≈ 31 ppm | |

| sec-butyl CH₃ | δ ≈ 22 ppm, 12 ppm | |

| Infrared (IR) Spectroscopy | O-H Stretch (Phenol) | ~3640 cm⁻¹ (sharp, non-H-bonded) or ~3500-3300 cm⁻¹ (broad, H-bonded) |

| C-H Stretch (Alkyl) | ~2960, ~2870 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600, ~1480 cm⁻¹ | |

| C-O Stretch (Phenol) | ~1230 cm⁻¹ |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for Tri-sec-butylphenol, and how can researchers optimize yield while minimizing byproducts?

- Methodology :

- Employ retrosynthetic analysis to identify feasible pathways (e.g., Friedel-Crafts alkylation of phenol with sec-butyl chloride). Monitor reaction conditions (temperature, catalyst loading) using HPLC or GC-MS to track intermediates and byproducts .

- Optimize purification via column chromatography or recrystallization, validated by melting point analysis and NMR purity checks.

- Data Gap : Limited industrial-scale data necessitates small-scale DOE (Design of Experiments) to assess scalability .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish Tri-sec-butylphenol from structural isomers like 4-sec-butyl-2,6-di-tert-butylphenol?

- Methodology :

- Compare H NMR splitting patterns: sec-butyl groups exhibit distinct coupling in the 0.5–1.5 ppm range, while tert-butyl groups appear as singlets.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.

- Cross-validate with computational chemistry (e.g., DFT calculations for predicted spectra) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of Tri-sec-butylphenol under oxidative conditions, and how do steric effects influence its reactivity?

- Methodology :

- Conduct kinetic studies under controlled oxygen exposure, monitoring degradation via UV-Vis or EPR spectroscopy.

- Compare with less sterically hindered analogs (e.g., tri-n-butylphenol) to isolate steric vs. electronic contributions.

- Contradiction Alert : Conflicting data in phenolic antioxidants’ stability may arise from solvent polarity or trace metal impurities; use chelating agents (e.g., EDTA) to standardize conditions .

Q. How do discrepancies in ecotoxicological data for Tri-sec-butylphenol arise, and what protocols ensure reproducibility across aquatic toxicity assays?

- Methodology :

- Replicate OECD Test Guideline 201 (algae growth inhibition) with strict control of pH, light exposure, and nutrient levels.

- Address contradictory LC values by validating compound solubility (e.g., sonication or co-solvents like acetone) and verifying purity via chromatography.

- Data Triangulation : Combine in vitro (microbial) and in silico (QSAR) models to resolve ambiguities .

Q. What experimental designs resolve contradictions in Tri-sec-butylphenol’s endocrine disruption potential reported across in vitro and in vivo models?

- Methodology :

- Perform dual-luciferase reporter assays (estrogen receptor transactivation) with human cell lines, contrasting results with zebrafish embryo assays.

- Control for metabolism differences: Use liver microsomes to assess metabolite formation’s role in activity.

- Critical Analysis : Cross-reference with structural analogs (e.g., bisphenol A) to identify substituent-specific effects .

Methodological & Analytical Challenges

Q. How should researchers design stability studies to address conflicting decomposition pathways reported for Tri-sec-butylphenol in acidic vs. alkaline media?

- Protocol :

- Use buffered solutions (pH 2–12) under inert atmosphere (N), sampling at intervals for LC-MS analysis.

- Employ isotopically labeled compounds (C-phenol) to track degradation products.

- Contradiction Resolution : Reconcile thermal vs. photolytic decomposition by isolating light/temperature variables .

Q. What statistical approaches are optimal for reconciling contradictory QSAR predictions about Tri-sec-butylphenol’s bioaccumulation potential?

- Methodology :

- Apply machine learning (random forest or gradient boosting) to datasets from EPI Suite, ADMET Predictor, and experimental log values.

- Validate models with leave-one-out cross-validation (LOOCV) and external test sets.

- Data Integration : Highlight discrepancies between octanol-water partitioning assays and molecular dynamics simulations .

Ethical & Reproducibility Considerations

Q. How can researchers mitigate bias when interpreting conflicting cytotoxicity data from different laboratories?

- Guidelines :

- Adopt blinded analysis: Encode samples to prevent observer bias in cell viability assays (MTT/WST-1).

- Share raw data via repositories (e.g., Zenodo) for independent reanalysis.

- Best Practice : Follow CONSORT-like checklists for in vitro studies to ensure methodological transparency .

Q. What strategies ensure rigorous literature reviews despite sparse peer-reviewed data on Tri-sec-butylphenol?

- Approach :

- Prioritize patents and gray literature (e.g., regulatory dossiers) using tools like SciFinder with search filters (sec-butylphenol + synthesis/toxicity).

- Apply critical appraisal frameworks (e.g., AMSTAR-2) to assess non-peer-reviewed sources.

- Caution : Exclude non-GLP studies lacking QA/QC documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。